(S)-Phenoxybenzamine Hydrochloride

Übersicht

Beschreibung

(S)-Phenoxybenzamine Hydrochloride is a chemical compound known for its pharmacological properties. It is a derivative of phenoxybenzamine, which is an alpha-adrenergic antagonist. This compound is primarily used in medical research and has applications in various scientific fields due to its ability to interact with specific molecular targets.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Phenoxybenzamine Hydrochloride typically involves the reaction of phenoxybenzylamine with hydrochloric acid. The process begins with the preparation of phenoxybenzylamine, which is then reacted with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Phenoxybenzamine Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium hydroxide and ammonia are commonly employed.

Major Products Formed

The major products formed from these reactions include various derivatives of phenoxybenzamine, each with distinct chemical and pharmacological properties.

Wissenschaftliche Forschungsanwendungen

(S)-Phenoxybenzamine Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: The compound is used to study the function of alpha-adrenergic receptors in biological systems.

Medicine: It has potential therapeutic applications in the treatment of conditions such as hypertension and pheochromocytoma.

Industry: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Wirkmechanismus

The mechanism of action of (S)-Phenoxybenzamine Hydrochloride involves its interaction with alpha-adrenergic receptors. By binding to these receptors, it inhibits the action of endogenous catecholamines, leading to vasodilation and a decrease in blood pressure. The molecular targets include alpha-1 and alpha-2 adrenergic receptors, and the pathways involved are related to the inhibition of adrenergic signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenoxybenzamine: The parent compound, which is also an alpha-adrenergic antagonist.

Dibenzyline: Another alpha-adrenergic antagonist with similar pharmacological properties.

Prazosin: An alpha-1 adrenergic receptor antagonist used to treat hypertension.

Uniqueness

(S)-Phenoxybenzamine Hydrochloride is unique due to its specific stereochemistry, which can result in different pharmacological effects compared to its racemic mixture or other similar compounds. Its ability to selectively interact with alpha-adrenergic receptors makes it a valuable tool in both research and therapeutic applications.

Biologische Aktivität

(S)-Phenoxybenzamine hydrochloride is a non-selective, irreversible alpha-adrenergic antagonist primarily used in the management of hypertension associated with pheochromocytoma. This compound exhibits significant biological activity through its mechanism of action, pharmacokinetics, and potential side effects. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.

(S)-Phenoxybenzamine acts by irreversibly binding to alpha-adrenergic receptors, particularly alpha-1 and alpha-2 subtypes. This binding prevents catecholamines like epinephrine and norepinephrine from exerting their vasoconstrictive effects, leading to vasodilation and a subsequent decrease in blood pressure. The compound's ability to form a covalent bond with the receptor ensures prolonged action, which is beneficial in clinical settings where acute management of hypertension is necessary .

Pharmacokinetics

- Absorption : Approximately 20-30% of orally administered (S)-Phenoxybenzamine is absorbed in its active form .

- Half-Life : The intravenous half-life is around 24 hours, with effects persisting for 3 to 4 days post-administration .

- Cumulative Effects : Daily administration leads to cumulative effects that can last up to a week, making it suitable for chronic management of conditions like pheochromocytoma .

Clinical Indications

The primary clinical indication for (S)-Phenoxybenzamine is the treatment of pheochromocytoma , where it helps control episodes of hypertension and sweating. It is also utilized in preparing patients for surgical intervention by mitigating the risks associated with catecholamine release during surgery .

Biological Activity Overview

| Parameter | Details |

|---|---|

| Mechanism | Irreversible alpha-adrenergic antagonist |

| Absorption | 20-30% (active form) |

| Half-Life | ~24 hours (IV administration) |

| Cumulative Effects | Lasts up to a week |

| Clinical Use | Management of pheochromocytoma |

Case Studies and Research Findings

- Mutagenicity Studies :

- Chronic Toxicity Studies :

- Clinical Observations :

Side Effects

Common side effects associated with (S)-Phenoxybenzamine include:

- Reflex tachycardia

- Orthostatic hypotension

- Nasal congestion

- Nausea and vomiting

These side effects are primarily due to its non-selective blockade of adrenergic receptors, which can lead to compensatory physiological responses.

Eigenschaften

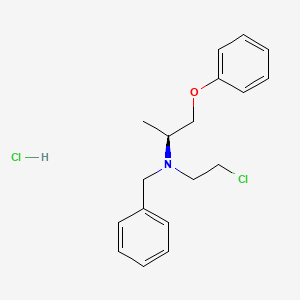

IUPAC Name |

(2S)-N-benzyl-N-(2-chloroethyl)-1-phenoxypropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO.ClH/c1-16(15-21-18-10-6-3-7-11-18)20(13-12-19)14-17-8-4-2-5-9-17;/h2-11,16H,12-15H2,1H3;1H/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCPVIWPDJVHAN-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858286 | |

| Record name | (2S)-N-Benzyl-N-(2-chloroethyl)-1-phenoxypropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32378-29-3 | |

| Record name | (2S)-N-Benzyl-N-(2-chloroethyl)-1-phenoxypropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.